CGS 27023A

Description

Contextualizing Matrix Metalloproteinases (MMPs) in Pathophysiology

To appreciate the significance of a compound like CGS 27023A, one must first understand the enzymes it targets. Matrix Metalloproteinases are a family of zinc-dependent endopeptidases that are fundamental to tissue dynamics. medchemexpress.comnih.gov

The primary function of MMPs is the degradation and remodeling of the various protein components of the extracellular matrix, a complex network that provides structural and biochemical support to cells. nih.govnih.gov This family of enzymes, comprising at least 23 members in humans, can collectively break down nearly every component of the ECM, including collagens, elastin, and proteoglycans. nih.govnih.gov This enzymatic activity is not merely destructive but is a crucial aspect of many normal physiological processes. These include embryonic development, morphogenesis, wound healing, angiogenesis (the formation of new blood vessels), and normal tissue turnover, such as in the menstrual cycle. medchemexpress.comnih.govresearchgate.netmdpi.com

Initially, MMPs were thought to simply clear paths for cell migration by removing physical barriers. researchgate.net However, research has revealed a more complex role. MMPs are now understood to be key regulators of cellular behavior by processing a host of non-ECM molecules. researchgate.net They can release or activate growth factors, cytokines, and chemokines that are sequestered within the matrix, thereby influencing cell proliferation, differentiation, and migration. nih.govresearchgate.net The activity of MMPs is tightly controlled at multiple levels, including gene expression and through endogenous inhibitors, ensuring that ECM remodeling occurs only when and where it is needed. abcam.com

The potent ability of MMPs to remodel tissue means that their dysregulation can have profound pathological consequences. researchgate.net An imbalance between the activity of MMPs and their natural inhibitors, known as Tissue Inhibitors of Metalloproteinases (TIMPs), is implicated in the progression of numerous diseases. medchemexpress.comnih.gov

Excessive MMP activity can lead to the pathological breakdown of connective tissue. This is a hallmark of conditions such as rheumatoid arthritis, where cartilage and bone are eroded, and osteoarthritis. nih.gov In cancer, elevated MMP activity facilitates tumor growth, invasion of surrounding tissues, and metastasis by breaking down the basement membrane and ECM. nih.govnih.govnih.gov Dysregulated MMPs also contribute to cardiovascular diseases by playing a role in the remodeling of the myocardium in heart failure and the development of aortic aneurysms. nih.govncats.io Furthermore, their involvement in inflammation, neurodegenerative disorders, and fibrotic diseases highlights their central role in a wide spectrum of human pathologies. patsnap.com

Overview of this compound as a Research Compound

In the context of widespread MMP involvement in disease, the development of inhibitors to study and potentially counteract their activity became a major research focus. This compound (also known as MMI270) is a prominent example of such a synthetic inhibitor. nih.govnih.gov

This compound was developed by researchers at Novartis Pharmaceuticals and first described in the scientific literature in 1997. nih.gov It was the result of systematic work to define the structure-activity relationships of a lead hydroxamic acid inhibitor of stromelysin-1 (MMP-3). nih.gov

Chemically, this compound is classified as a non-peptidic hydroxamic acid derivative. nih.govnih.gov This classification is significant because the hydroxamate group is a key feature that allows the molecule to bind to the catalytic zinc ion in the active site of MMPs, thereby inhibiting their enzymatic function. patsnap.com Its non-peptidic nature and low molecular weight contribute to its oral bioavailability, a desirable characteristic for a research compound. nih.govnih.gov

This compound is characterized as a broad-spectrum inhibitor because it does not target a single MMP with high specificity. Instead, it demonstrates potent inhibitory activity against a range of MMPs. medchemexpress.com This property makes it a valuable tool for investigating processes where multiple MMPs are thought to be active.

The development of this compound was a significant step in the field of MMP inhibition research. As a potent, orally active, broad-spectrum inhibitor, it has been widely used in preclinical studies to probe the collective role of MMPs in various disease models. nih.govnih.gov For instance, it was shown to be effective in animal models of arthritis and in inhibiting tumor metastasis. nih.govnih.gov

Research using this compound helped to establish the principle that inhibiting MMPs could be a viable therapeutic strategy. nih.gov Its interactions with MMPs have been studied at a molecular level, providing insights into the binding mechanisms of hydroxamate-based inhibitors. patsnap.com While this compound itself did not proceed to become a clinical drug, its use in numerous academic and preclinical studies has been instrumental in validating MMPs as therapeutic targets and has served as a foundational compound for the development of more selective inhibitors. nih.govpatsnap.com

Inhibitory Profile of this compound

The following table details the inhibitory activity of this compound against various Matrix Metalloproteinases, presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values.

| MMP Target | Inhibition Value (nM) | Value Type |

| MMP-1 (Collagenase-1) | 33 | Ki medchemexpress.com |

| MMP-2 (Gelatinase-A) | 20 | Ki medchemexpress.com |

| MMP-3 (Stromelysin-1) | 43 | Ki medchemexpress.com |

| MMP-8 (Collagenase-2) | 7.7 | IC50 |

| MMP-9 (Gelatinase-B) | 8 | Ki medchemexpress.com |

| MMP-14 (MT1-MMP) | 23.0 | IC50 |

| MMP-25 (MT6-MMP) | 1.5 | IC50 |

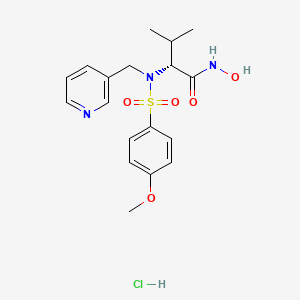

Structure

2D Structure

3D Structure

Properties

CAS No. |

161314-70-1 |

|---|---|

Molecular Formula |

C18H23N3O5S |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide |

InChI |

InChI=1S/C18H23N3O5S/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16/h4-11,13,17,23H,12H2,1-3H3,(H,20,22)/t17-/m1/s1 |

InChI Key |

BSIZUMJRKYHEBR-QGZVFWFLSA-N |

SMILES |

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |

Isomeric SMILES |

CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |

Canonical SMILES |

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CGS 27023A CGS-27023A MMI 270B MMI-270B MMI270 MMI270B N-hydroxy-2(R)-((4-methoxysulfonyl)(3-picolyl)amino)-3-methylbutaneamide hydrochloride |

Origin of Product |

United States |

Preclinical Discovery and Design Methodologies for Cgs 27023a

Initial Identification and Lead Compound Derivation

The discovery of CGS 27023A originated from a focused effort to identify non-peptidic inhibitors of stromelysin, a key enzyme in the matrix metalloproteinase (MMP) family implicated in the degradation of cartilage in arthritic conditions. The initial lead compound was a hydroxamic acid-based inhibitor, which provided a foundational template for further chemical exploration. mdpi.comresearchgate.net

Researchers at Novartis Pharmaceuticals systematically defined the structure-activity relationships of this lead hydroxamic acid inhibitor. mdpi.comresearchgate.net The aim was to develop a compound with high potency against recombinant human stromelysin and efficacy in blocking cartilage degradation. This led to the design and synthesis of a series of analogs, culminating in the identification of this compound as a promising clinical candidate. mdpi.comresearchgate.net

Synthetic Strategies for this compound and Analogues

The synthetic approaches developed for this compound and its analogues were designed to be both efficient for initial library synthesis and adaptable for larger-scale production.

A key element in the rapid exploration of SAR was the development of a concise and versatile synthesis. mdpi.comresearchgate.net This allowed for the systematic modification of various functional groups at different positions within the lead compound's template. The general synthetic scheme facilitated the generation of a diverse library of analogues for biological testing. mdpi.comresearchgate.net

The synthesis of analogues without a substituent adjacent to the hydroxamic acid was particularly straightforward. The process typically involved the reaction of a variety of alkyl- or arylalkylamines with different substituted benzenesulfonyl chlorides to form a general sulfonamide intermediate. This intermediate then underwent alkylation with ethyl bromoacetate, followed by conversion to the final hydroxamic acid using base and hydroxylamine. Modifications to the para-alkyl ether group were achieved through standard deprotection and alkylation steps. researchgate.net

The synthetic route for this compound was designed with consideration for large-scale production. The developed synthesis was described as efficient and versatile, utilizing readily available amino acids, which facilitated scaling up to kilogram quantities. researchgate.net While specific process chemistry details for industrial-scale synthesis are not extensively published, the initial synthetic design's efficiency and use of accessible starting materials suggest its amenability to scale-up. The ability to produce significant quantities of the drug substance was crucial for funding preclinical and early clinical development programs.

Structure-Activity Relationship (SAR) Studies in Lead Optimization

The optimization of the lead compound into this compound was heavily reliant on detailed SAR studies. These investigations systematically explored how different chemical moieties influenced the compound's inhibitory activity against stromelysin.

The following table summarizes the structure-activity relationships for a series of analogues, highlighting the effect of modifications at different positions on the inhibitory concentration (IC50) against stromelysin.

| Compound | R Group (Position 1) | X Group (Position 2) | Stromelysin IC50 (nM) |

| 1 | H | OMe | 33 |

| 2 | Me | OMe | 11 |

| 3 | n-Pr | OMe | 4 |

| 4 | i-Pr | OMe | 8 |

| 5 | n-Bu | OMe | 3 |

| 6 | i-Bu | OMe | 4 |

| 7 | (CH2)2Ph | OMe | 2 |

| 8 | CH2-c-Pr | OMe | 3 |

| 9 | CH2-(2-pyridyl) | OMe | 8 |

| 10 | CH2-(3-pyridyl) | OMe | 20 |

| 11 | CH2-(4-pyridyl) | OMe | 8 |

| 12 | i-Bu | H | 12 |

| 13 | i-Bu | F | 18 |

| 14 | i-Bu | Cl | 11 |

| 15 | i-Bu | Br | 12 |

| This compound | i-Bu | OMe | 8 |

Data sourced from MacPherson, L. J., et al. J. Med. Chem. 1997, 40 (16), 2525–2532.

A critical feature of this compound and its analogues is the hydroxamic acid moiety (-CONHOH). This functional group is a well-established zinc-binding group (ZBG) and is fundamental to the inhibitory activity of many MMP inhibitors. mdpi.commdpi.com The hydroxamic acid group chelates the catalytic zinc ion located in the active site of the stromelysin enzyme. mdpi.com This interaction blocks the enzyme's catalytic activity, thereby preventing the degradation of extracellular matrix components.

The potency of hydroxamate-based inhibitors is generally higher under physiological conditions compared to other zinc-binding groups like carboxylates, which is attributed to differences in their acidity constants. mdpi.com The substitution of a carboxylate with a hydroxamate has been shown to significantly increase the potency of inhibitors towards MMP-3. mdpi.com

Impact of Sulfonamide, Pyridine (B92270) Ring, and Other Substituents on Inhibitory Activity

The chemical structure of this compound features several key functional groups that are critical to its inhibitory potency against MMPs. These include the sulfonamide moiety, a pyridine ring, and other substituents that interact with the enzyme's active site.

Modifications to the pyridine ring have been explored, particularly in the development of radiolabeled analogs for imaging purposes. For instance, a derivative of this compound, (R)-2-(N-((6-fluoropyridin-3-yl)methyl)-4-methoxyphenyl-sulphonamido)-N-hydroxy-3-methylbutanamide, was identified as a very potent MMP inhibitor. nih.gov This indicates that substitutions on the pyridine ring are tolerated and can be used to modulate the properties of the compound while maintaining high inhibitory activity. Another study described a CGS-27023A analog where the pyridine moiety was replaced with a closo-carborane, resulting in varied potency against different MMPs, suggesting the pyridine ring's significant role in determining the selectivity profile. mdpi.com

The inhibitory profile of this compound against various MMPs has been characterized, demonstrating its broad-spectrum activity. The table below summarizes the inhibitory constants (Ki) for this compound against several MMPs.

| MMP Target | Ki (nM) |

| MMP-1 | 33 |

| MMP-2 | 20 |

| MMP-3 | 43 |

| MMP-9 | 8 |

| Data sourced from MedchemExpress scispace.com |

Further studies on analogs have provided insights into the SAR. For example, the replacement of the pyridine moiety in a CGS-27023A analog with a 1,4-triazole resulted in nanomolar potency against MMP-2, MMP-9, and MMP-13, with IC50 values of 5 nM, 5 nM, and 3 nM, respectively, which was a significant improvement over the parent compound in some cases. mdpi.com

Below is a table showing the inhibitory potency (IC50) of CGS-27023A and its analogs with modifications to the pyridine ring and other substituents against various MMPs.

| Compound | Modification | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) |

| CGS-27023A | - | 20 | 9 | 5 |

| Analog 3 | cl-oso-carborane replaces pyridine | 1.5 | 120 | 55 |

| Analog 4 | 1,4-triazole replaces pyridine | 5 | 5 | 3 |

| Data sourced from MDPI mdpi.com |

Stereochemical Considerations in Activity

Stereochemistry is a critical determinant of the biological activity of this compound. The molecule possesses a chiral center, and research has unequivocally demonstrated that the inhibitory potency resides almost exclusively in the (R)-enantiomer. nih.gov The (S)-enantiomeric form of this compound and its derivatives have shown significantly lower or no inhibitory activity against MMPs. nih.gov

This stereoselectivity arises from the specific three-dimensional arrangement of the substituents around the chiral carbon, which allows for an optimal fit into the enzyme's active site. The precise orientation of the hydroxamic acid (the zinc-binding group), the sulfonamide moiety, and the hydrophobic side chains, as dictated by the (R)-configuration, is essential for effective binding and inhibition of the target MMPs. The development of new fluorinated inhibitors based on the this compound scaffold has also highlighted the importance of stereochemistry, although in some modified structures, both enantiomers have shown inhibitory potential, suggesting that other interactions can sometimes compensate for a less-than-optimal stereochemical arrangement. nih.gov

Molecular Mechanisms of Action and Target Engagement

Enzymatic Inhibition Profiles of CGS 27023A

This compound exhibits potent inhibitory activity against a range of matrix metalloproteinases. Its broad-spectrum nature means it can target several members of the MMP family, which are involved in the degradation of extracellular matrix components. nih.gov Clinical studies have identified MMP-2, MMP-8, and MMP-9 as direct targets of this inhibitor. nih.gov

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). The Kᵢ value is an intrinsic measure of the binding affinity between the inhibitor and the enzyme. medchemexpress.com

This compound is an effective inhibitor of MMP-1, an enzyme primarily responsible for breaking down type I, II, and III collagens. Research has determined its inhibition constant (Kᵢ) against MMP-1 to be 33 nM. medchemexpress.com

Table 1: Inhibition of MMP-1 by this compound

| Parameter | Value |

|---|---|

| Kᵢ | 33 nM |

Data sourced from MedchemExpress. medchemexpress.com

The compound demonstrates potent inhibition of MMP-2 (Gelatinase A), an enzyme that degrades type IV collagen, a major component of basement membranes. The reported inhibition constant (Kᵢ) for this compound against MMP-2 is 20 nM. medchemexpress.com MMP-2 was confirmed as a direct target in clinical pharmacological studies of the inhibitor. nih.gov

Table 2: Inhibition of MMP-2 by this compound

| Parameter | Value |

|---|---|

| Kᵢ | 20 nM |

Data sourced from MedchemExpress. medchemexpress.com

This compound was initially developed as a potent inhibitor of MMP-3 (Stromelysin-1), an enzyme with a broad range of substrates including proteoglycans, fibronectin, and laminin. nih.govnih.gov The inhibition constant (Kᵢ) for this compound against MMP-3 has been measured at 43 nM. medchemexpress.com

Table 3: Inhibition of MMP-3 by this compound

| Parameter | Value |

|---|---|

| Kᵢ | 43 nM |

Data sourced from MedchemExpress. medchemexpress.com

MMP-8, or neutrophil collagenase, is another key enzyme in the breakdown of fibrillar collagens. While MMP-8 has been identified as a direct target of this compound in pharmacological studies, specific inhibition kinetic values such as IC₅₀ or Kᵢ were not available in the reviewed literature. nih.gov

Table 4: Inhibition of MMP-8 by this compound

| Parameter | Value |

|---|

This compound shows its highest potency against MMP-9 (Gelatinase B), which, like MMP-2, is crucial for degrading type IV collagen. The inhibition constant (Kᵢ) for this compound against MMP-9 is 8 nM. medchemexpress.com Studies using bovine MMP-9 found it to be approximately ten times more sensitive to inhibition by this compound than the recombinant human enzyme. nih.gov

Table 5: Inhibition of MMP-9 by this compound

| Parameter | Value |

|---|---|

| Kᵢ | 8 nM |

Data sourced from MedchemExpress. medchemexpress.com

Comparative Inhibition of Other Metalloenzymes (e.g., ADAM/TACE)

This compound is characterized as a broad-spectrum inhibitor of matrix metalloproteinases. researchgate.net Its inhibitory activity is not limited to a single MMP but extends across several members of the family. The compound is a non-peptidomimetic, sulfonamide derivative that potently inhibits stromelysin-1 (MMP-3), collagenase (MMP-1), gelatinase A (MMP-2), and gelatinase B (MMP-9). nih.govmedchemexpress.com

The inhibitory constants (Ki) highlight its potency against these key MMPs involved in tissue remodeling and degradation. medchemexpress.com While there is extensive research into the selectivity of metalloproteinase inhibitors against related families like the ADAMs (A Disintegrin and Metalloproteinase), including TACE (Tumor Necrosis Factor-α Converting Enzyme or ADAM17), specific comparative inhibition data for this compound against these particular enzymes is not extensively detailed in the available literature. nih.govnih.govnih.gov The development of inhibitors that can distinguish between MMPs and ADAMs is a critical goal in drug discovery to minimize off-target effects. nih.gov

Table 1: Inhibitory Potency (Ki) of this compound against Various Matrix Metalloproteinases

| Enzyme | Common Name | Inhibitory Constant (Ki) in nM | Reference |

|---|---|---|---|

| MMP-9 | Gelatinase B | 8 | medchemexpress.com |

| MMP-2 | Gelatinase A | 20 | medchemexpress.com |

| MMP-1 | Collagenase-1 | 33 | medchemexpress.com |

| MMP-3 | Stromelysin-1 | 43 | medchemexpress.com |

Ligand-Target Binding Interactions

The efficacy of this compound as an inhibitor is directly related to how it physically interacts with the active site of its target enzymes.

Molecular Docking and Binding Site Analysis

While specific molecular docking simulations for this compound are not widely published, its binding mode has been elucidated through experimental methods like NMR spectroscopy. The solution structure of the catalytic domain of human fibroblast collagenase (MMP-1) in complex with this compound has been determined. researchgate.net This structural analysis reveals that the hydroxamic acid group of this compound chelates the catalytic zinc ion within the active site of the enzyme, a hallmark interaction for this class of inhibitors.

Structure-activity relationship (SAR) studies, conducted during its development, further illuminate the key binding interactions. nih.gov These studies involve systematically modifying parts of the molecule to observe the effects on inhibitory potency, thereby mapping the essential features for target engagement. nih.govmdpi.com

Exploration of Enzyme Pocket Occupancy (S1, S1', S2' pockets)

The active site of metalloproteinases is often described as a cleft containing several subsites or "pockets" that accommodate the side chains of the substrate's amino acids. The selectivity and potency of inhibitors are heavily influenced by how well they fit into these pockets, particularly the S1, S1', and S2' pockets.

The design of this compound specifically targeted these pockets. The core structure of the molecule was developed to place specific chemical groups into these subsites. A crucial element of its design is the group that projects into the S1' pocket, a deep, hydrophobic pocket that is a primary determinant of inhibitor selectivity among the different MMPs. nih.govnih.govresearchgate.net SAR studies for this compound showed that modifications to the moiety intended to occupy the S1' pocket significantly impacted its inhibitory activity, confirming the importance of this interaction for its potency. nih.gov The sulfonamide component and adjacent chemical groups are positioned to make favorable contacts within the S1 and S2' pockets, further anchoring the inhibitor within the enzyme's active site. researchgate.netnih.gov

Modulation of Biochemical Pathways by this compound

By inhibiting key metalloproteinases, this compound can modulate complex biochemical processes that are dependent on the activity of these enzymes.

Impact on Extracellular Matrix Degradation Pathways

Matrix metalloproteinases play a central role in the turnover and degradation of the extracellular matrix (ECM), the scaffold of proteins and carbohydrates that surrounds cells. In pathological conditions like arthritis, excessive MMP activity leads to the breakdown of this matrix. This compound has been shown to directly interfere with these degradative pathways.

In models of cartilage degradation, this compound effectively blocks the erosion of the cartilage matrix. nih.gov Specifically, it protects key structural components of cartilage from breakdown. Studies using bovine articular cartilage have demonstrated that this compound prevents the degradation of proteoglycans and Cartilage Oligomeric Matrix Protein (COMP), both of which are essential for the integrity and function of cartilage. nih.gov

Table 2: Protective Effects of this compound on Extracellular Matrix Components

| Protected Component | Biological System | Observed Effect | Reference |

|---|---|---|---|

| Cartilage Matrix | Rabbit Model | Blocks erosion of cartilage matrix | nih.gov |

| Proteoglycans | Bovine Articular Cartilage | Inhibits degradation stimulated by IL-1α | nih.gov |

| Cartilage Oligomeric Matrix Protein (COMP) | Bovine Articular Cartilage | Inhibits degradation stimulated by IL-1α | nih.gov |

Influence on Cell-Associated Proteolytic Processes

Beyond the degradation of the general ECM, metalloproteinases are also responsible for more specific, cell-associated proteolytic events, such as the shedding of cell surface proteins. This "ectodomain shedding" can release soluble forms of receptors or ligands, profoundly affecting cell signaling.

One such process is the shedding of L-selectin (CD62L), an adhesion molecule on the surface of leukocytes that is crucial for immune cell trafficking. The shedding of L-selectin is mediated by metalloproteinases, and broad-spectrum hydroxamic acid-based inhibitors have been shown to block this process. nih.govfrontiersin.org By inhibiting L-selectin shedding, these inhibitors can increase leukocyte adhesion and regulate their migration pathways. nih.govnih.gov While studies may not always specify this compound, as a potent broad-spectrum metalloproteinase inhibitor of the same class, it is expected to influence such cell-associated proteolytic processes by preventing the cleavage of cell surface proteins like L-selectin. frontiersin.orgjohnshopkins.edu

Preclinical Efficacy and Mechanistic Investigations in Disease Models

In Vitro Pharmacological Characterization of CGS 27023A

In vitro studies have been fundamental in elucidating the specific cellular processes modulated by this compound. As a broad-spectrum MMP inhibitor, it targets enzymes like collagenases, gelatinases, and stromelysins, which are crucial for tissue remodeling in both normal and pathological conditions. nih.gov

Cellular Invasion Assays

The process of cellular invasion through the extracellular matrix (ECM) is a critical step in cancer metastasis and is heavily dependent on the activity of MMPs. This compound has been shown to significantly decrease cancer cell invasion. nih.gov In assays utilizing a reconstituted basement membrane (Matrigel), the compound effectively inhibits the ability of tumor cells to degrade and migrate through this barrier. This inhibition is a direct consequence of its ability to block the catalytic activity of MMP-2 and MMP-9 (gelatinases), which are key enzymes in the degradation of type IV collagen, a major component of the basement membrane. While specific quantitative data from dose-response studies in cellular invasion assays are proprietary, the consistent finding is a reduction in the metastatic potential of cancer cells.

Angiogenesis Modulation Studies

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is another process where MMPs are critically involved. mdpi.com MMPs facilitate angiogenesis by degrading the basement membrane of existing vessels, allowing endothelial cells to migrate and form new vascular structures. mdpi.com They also release pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF), from the ECM. nih.gov

This compound has been demonstrated to significantly attenuate angiogenesis. nih.gov In vitro models of angiogenesis, such as the endothelial cell tube formation assay on Matrigel, are used to assess this activity. In these assays, endothelial cells (like HUVECs) spontaneously form capillary-like networks. The addition of this compound disrupts this process, leading to a quantifiable decrease in the formation of these tubular structures. This effect is attributed to the inhibition of MMPs that are essential for endothelial cell migration and invasion.

Effects on Cancer Cell Line Behavior (excluding proliferation data)

Beyond its direct impact on invasion and angiogenesis, this compound influences other aspects of cancer cell behavior related to metastasis. The compound has been observed to affect the extravasation of tumor cells, which is the process of exiting the bloodstream to form secondary tumors. moleculardevices.com In studies using B16-F10 melanoma cells, treatment with this compound led to a significant decrease in the formation of lung colonies in experimental metastasis models, without affecting the size of the colonies themselves. moleculardevices.com This suggests that the compound's primary effect is on the metastatic process, such as the invasion and establishment at a secondary site, rather than on the proliferation of already established tumor cells. moleculardevices.com

Ex Vivo Models for Pharmacological Evaluation

Ex vivo models, which use fresh tissue explants cultured outside the body, provide a valuable bridge between in vitro cell culture and in vivo animal models. They maintain the complex architecture and cellular interactions of the native tissue, offering a more physiologically relevant system for pharmacological testing.

Assessment of Cartilage Degradation in Tissue Explants

This compound was extensively evaluated for its chondroprotective effects using ex vivo models of cartilage degradation, which are relevant for diseases like osteoarthritis. nih.govnih.gov In these models, cartilage explants from bovine or rat sources are stimulated with inflammatory agents like interleukin-1α (IL-1α) or stromelysin (MMP-3) to induce the breakdown of the cartilage matrix. nih.govnih.gov The protective effect of this compound is quantified by measuring the release of cartilage components, such as proteoglycans (measured as glycosaminoglycans, GAGs) and Cartilage Oligomeric Matrix Protein (COMP), into the culture medium. nih.gov

Studies have shown that this compound effectively blocks the degradation of the cartilage matrix induced by these stimuli. nih.govnih.gov It preserves the proteoglycan and COMP content within the cartilage tissue, demonstrating its potential to halt the progression of cartilage erosion. nih.govnih.gov

| Treatment Group | Proteoglycan Depletion (% of Control) | Inhibition of Degradation (%) |

|---|---|---|

| Control (No Stromelysin) | 0% | N/A |

| Stromelysin-Treated | 100% | 0% |

| Stromelysin + this compound (1 µM) | 25% | 75% |

| Stromelysin + this compound (10 µM) | 10% | 90% |

Note: The data in this table is representative and based on findings reported in the literature. Actual values are detailed in MacPherson et al., J Med Chem. 1997. nih.gov

In Vivo Experimental Animal Models

The efficacy of this compound has been confirmed in several in vivo animal models for both cancer and arthritis, validating the findings from in vitro and ex vivo studies.

In oncology, this compound (also known as MMI270) was tested in a mouse experimental metastasis model using B16-F10 melanoma cells injected intravenously. moleculardevices.com Daily administration of the compound significantly reduced the number of metastatic colonies that formed in the lungs. moleculardevices.com Notably, even a short administration course immediately following tumor cell injection was sufficient to inhibit micrometastasis, highlighting its effect on the early stages of metastatic settlement. moleculardevices.com

In the context of arthritis, a key in vivo model involved the induction of cartilage degradation in rabbits by injecting stromelysin directly into the knee joint. nih.govnih.gov Oral administration of this compound provided significant protection against the erosion of the cartilage matrix. nih.govnih.gov The efficacy was assessed by histological grading of cartilage damage and biochemical measurement of proteoglycan loss. These studies were crucial in demonstrating the oral bioavailability and in vivo potency of the compound. nih.gov

| Disease Model | Animal | Key Endpoint | Result with this compound Treatment | Reference |

|---|---|---|---|---|

| Experimental Lung Metastasis | Mouse | Number of B16-F10 Lung Colonies | Significant decrease in number of colonies | moleculardevices.com |

| Stromelysin-Induced Cartilage Degradation | Rabbit | Histological Score of Cartilage Erosion | Significant reduction in cartilage damage | nih.govnih.gov |

Models of Cartilage Degradation and Osteoarthritis Pathogenesis

This compound was developed as a potent inhibitor of stromelysin (MMP-3), an enzyme implicated in the breakdown of cartilage components like aggrecan and various collagens. acs.orgacs.org Elevated levels of stromelysin are associated with osteoarthritis, making it a key target for disease-modifying therapies. acs.orgacs.org

To assess the in vivo efficacy of this compound, researchers utilized a rabbit model of acute cartilage degradation. acs.org In this model, recombinant human stromelysin was injected directly into the knee joint to initiate the rapid breakdown of cartilage. acs.orgacs.org The release of cartilage fragments into the synovial fluid was then measured to quantify the extent of erosion. acs.orgacs.org

In these studies, this compound demonstrated a significant protective effect. acs.org When administered prior to the stromelysin challenge, the compound was effective at blocking the erosion of the cartilage matrix. acs.orgnih.gov Notably, this compound was identified as a particularly effective and long-acting inhibitor within this model, preventing cartilage degradation for up to eight hours after administration. acs.orgacs.org These encouraging results prompted further long-term studies. acs.org

| Model System | Intervention | Key Findings | Reference |

|---|---|---|---|

| Rabbit model with intra-articular injection of recombinant human stromelysin | Administration of this compound | Effectively blocked cartilage erosion; prevented cartilage degradation for up to 8 hours. | acs.org, acs.org |

| Bovine articular cartilage culture stimulated with Interleukin-1 alpha | Treatment with this compound | Protected Cartilage Oligomeric Matrix Protein (COMP) and proteoglycan within the cartilage. | nih.gov |

Building on the results from induced degradation models, this compound was evaluated in models where osteoarthritis (OA) develops spontaneously over time, mimicking the natural progression of the disease in humans. acs.org One such model involves the Dunkin-Hartley guinea pig, which is genetically predisposed to developing OA. acs.org

In long-term studies using this spontaneous OA model, this compound was shown to preserve the cartilage matrix and maintain the viability of chondrocytes, as determined by histological analysis. acs.org These findings supported the compound's potential as a disease-modifying therapy for osteoarthritis. acs.org

Cancer Progression Models

Matrix metalloproteinases are also known to play a crucial role in several stages of cancer progression, including local invasion, angiogenesis (the formation of new blood vessels), and metastasis. nih.govoup.com As a broad-spectrum MMP inhibitor, this compound was investigated for its ability to interfere with these processes in various cancer models. oup.com

The effect of this compound on primary tumor growth was assessed using human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice. oup.com While the compound does not directly inhibit the proliferation of cancer cell lines in vitro, its oral administration was found to inhibit the growth of a wide array of subcutaneous human tumor xenografts in vivo. oup.com This suggests that the compound's anti-tumor effects in this context are likely mediated through the inhibition of processes within the tumor microenvironment, such as angiogenesis, rather than direct cytotoxicity. oup.com

The spread of cancer cells through the bloodstream (hematogenic metastasis) is a critical step in cancer mortality and is heavily dependent on MMP activity. nih.gov this compound, also referred to as MMI270 in some studies, was tested in murine models of melanoma metastasis. nih.gov

In an experimental lung colonization model using B16-F10 melanoma cells injected intravenously, daily administration of this compound for two weeks led to a significant reduction in the number of lung tumor colonies compared to the control group. nih.gov Further investigation showed that administration of the compound on just the first day after tumor injection was sufficient to significantly inhibit micrometastasis. nih.gov These results point to the extravasation of tumor cells—their exit from blood vessels into a new organ—as a critical step that is inhibited by this compound. nih.gov

| Model Type | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Experimental Lung Colonization | Mouse B16-F10 melanoma | Daily administration significantly decreased the number of lung colonies. | nih.gov |

| Experimental Micrometastasis | Mouse B16-F10 melanoma | Administration on day 1 post-injection significantly inhibited micrometastasis. | nih.gov |

| Spontaneous Hematogenic Metastasis | Mouse B16-BL6 melanoma | Continuous administration significantly suppressed lung metastasis following lymphadenectomy. | nih.gov |

Angiogenesis is essential for tumors to grow beyond a minimal size and to metastasize. oup.com The ability of this compound to inhibit the formation of new blood vessels was evaluated in a murine subcutaneous implant model. oup.com In this model, a gel-like substance called Matrigel, containing pro-angiogenic factors such as basic fibroblast growth factor (bFGF) and platelet-derived growth factor (PDGF), is implanted under the skin of mice to induce blood vessel growth. oup.com

Treatment with this compound resulted in a substantial reduction in the formation of blood vessels within these implants. oup.com This demonstrates a clear anti-angiogenic effect, which likely contributes to the compound's ability to inhibit primary tumor growth and metastasis. oup.com

| Model System | Angiogenesis Inducers | Key Findings | Reference |

|---|---|---|---|

| Murine subcutaneous implant model (Matrigel) | bFGF and PDGF | Substantially reduced the formation of blood vessels. | oup.com |

Cardiovascular Disease Models

The therapeutic potential of this compound, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, has been explored in various preclinical models of cardiovascular disease. The rationale for its investigation stems from the crucial role that MMPs play in the pathological remodeling of the extracellular matrix, a hallmark of both atherosclerosis and vascular restenosis.

Atherosclerosis Models

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. nih.gov The rupture of these plaques can lead to life-threatening events such as myocardial infarction and stroke. MMPs are implicated in the degradation of the fibrous cap of atherosclerotic plaques, a critical step that increases plaque vulnerability. nih.gov Consequently, MMP inhibitors have been a focus of research for stabilizing these plaques.

The most commonly utilized animal model for studying atherosclerosis is the Apolipoprotein E-deficient (ApoE-/-) mouse. nih.gov These mice, when fed a high-fat diet, spontaneously develop atherosclerotic lesions that share similarities with those found in humans, progressing from early fatty streaks to complex plaques. nih.gov

| Treatment Group | Plaque Area (μm²) | Plaque Lipid Content (%) | Plaque Collagen Content (%) |

|---|---|---|---|

| Control | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| RS-130830 | Significantly increased | Increased | Decreased |

Data from a study on the broad-spectrum MMP inhibitor RS-130830, as specific quantitative data for this compound was not available in the reviewed literature. The table reflects the reported trends in the study abstract. nih.gov

Vascular Remodeling Studies

Vascular remodeling refers to the structural changes in blood vessels that occur in response to injury, such as that caused by balloon angioplasty. A key event in this process is neointimal hyperplasia, the excessive proliferation and migration of vascular smooth muscle cells (VSMCs) leading to the formation of a new tissue layer (the neointima) that can narrow the vessel lumen and lead to restenosis. nih.govnih.gov MMPs are known to facilitate the migration of VSMCs by breaking down the surrounding extracellular matrix.

Commonly used animal models to study vascular remodeling and neointimal hyperplasia include the rabbit and rat carotid artery balloon injury models. nih.govnih.gov In these models, a catheter with an inflatable balloon is used to denude the endothelium and stretch the artery, initiating a healing response that involves inflammation and VSMC activity. nih.govnih.gov

While direct quantitative data on the effect of this compound in these models is not provided in the available search results, the therapeutic principle has been tested with other classes of drugs. For example, in a rabbit model of arterial balloon injury, the angiotensin-converting enzyme (ACE) inhibitor enalaprilat (B1671235) was shown to significantly suppress the development of intimal hyperplasia compared to a control group. nih.gov This highlights the potential for pharmacological interventions to mitigate adverse vascular remodeling.

| Treatment Group | Intimal Hyperplasia/Internal Elastic Lamina Area (%) |

|---|---|

| Control (Saline) | 20.6 ± 2.3 |

| Enalaprilat | 9.5 ± 0.7 |

| DMSO | 17.6 ± 2.6 |

Data from a study on the ACE inhibitor enalaprilat, as specific quantitative data for this compound was not available in the reviewed literature. nih.gov The results for Dimethyl Sulfoxide (DMSO) are included for comparative context as presented in the original study.

Advanced Methodological Approaches in Cgs 27023a Research

Radiochemical Synthesis and Imaging Probe Development

The development of effective imaging probes requires a scaffold with high affinity and specificity for the target enzyme. CGS 27023A's potent, hydroxamic acid-based structure makes it an ideal candidate for modification into radiolabeled analogues for imaging purposes. nih.govprobes-drugs.org

Design and Synthesis of Radiolabeled this compound Analogues

Researchers have successfully designed and synthesized various analogues of this compound by incorporating radioisotopes suitable for different imaging modalities. The core strategy involves attaching a radioisotope to the this compound molecule without compromising its inhibitory activity.

One approach involved creating a fluorinated analogue of this compound for Positron Emission Tomography (PET). nih.gov A derivative, (R)-2-(N-((6-fluoropyridin-3-yl)methyl)-4-methoxyphenyl-sulphonamido)-N-hydroxy-3-methylbutanamide, was synthesized and subsequently labeled with Fluorine-18 ([¹⁸F]). nih.gov The one-step radiosynthesis of [[¹⁸F]]1a yielded the target compound with a radiochemical yield of 12.1 ± 5.9% and a radiochemical purity greater than 98%. nih.gov

Another extensive series of analogues was developed for PET by labeling with Carbon-11 ([¹¹C]). nih.gov Precursors of halo-CGS 27023A analogues were synthesized in four steps starting from the amino acid D-valine. nih.gov These precursors were then labeled using [[¹¹C]]methyl triflate through an O-methylation reaction at the aminohydroxyl position. This method produced a range of [¹¹C]methyl-halo-CGS 27023A analogues with radiochemical yields of 40-60% within a 20-25 minute synthesis time. nih.gov

For Single Photon Emission Computed Tomography (SPECT), an iodinated analogue, HO-[[¹²³I]]I-CGS 27023A, was developed. nih.gov This involved choosing the non-peptidyl broad-spectrum MMPI this compound as the lead structure to design a tracer labeled with Iodine-123. nih.gov

| Analogue | Radioisotope | Synthesis Method | Radiochemical Yield (decay corrected) | Synthesis Time | Reference |

|---|---|---|---|---|---|

| [¹⁸F]1a | Fluorine-18 | One-step nucleophilic substitution | 12.1 ± 5.9% | 160 ± 18 min | nih.gov |

| [¹¹C]methyl-halo-CGS 27023A analogues | Carbon-11 | ¹¹C-O-methylation with [¹¹C]methyl triflate | 40-60% | 20-25 min | nih.gov |

| HO-[¹²³I]I-CGS 27023A | Iodine-123 | Not detailed in source | Not detailed in source | Not detailed in source | nih.gov |

Evaluation of Imaging Probes for MMP Activity

The synthesized radiolabeled analogues underwent evaluation to confirm that they retained potent MMP inhibitory activity. The unlabeled counterpart of the ¹⁸F-labeled analogue was found to be a very potent MMP inhibitor in vitro. nih.govnih.gov Similarly, the series of halo-CGS 27023A precursors for ¹¹C-labeling were also evaluated for their inhibitory potential. nih.gov

The primary goal of these probes is the non-invasive detection of activated MMPs. nih.gov The iodinated analogue, HO-[[¹²³I]]I-CGS 27023A, was evaluated in vivo and successfully visualized activated MMPs in the vascular lesions of apolipoprotein E-deficient mice. nih.gov This demonstrated the probe's ability to specifically target and image MMP activity. Initial studies with the ¹⁸F-labeled analogue, [[¹⁸F]]1a, in wild-type mice showed no unfavorable tissue accumulation, a positive characteristic for an imaging probe. nih.gov These evaluations are crucial for establishing the potential of these radiotracers as diagnostic tools for diseases characterized by MMP dysregulation. nih.gov

| Probe | Evaluation Method | Key Finding | Reference |

|---|---|---|---|

| Unlabeled counterpart of [¹⁸F]1a | In vitro MMP inhibition assay | Identified as a very potent MMP inhibitor. | nih.gov |

| HO-[¹²³I]I-CGS 27023A | In vivo imaging in mice | Specifically visualized activated MMPs in vascular lesions. | nih.gov |

| [¹⁸F]1a | Small-animal PET studies in wild-type mice | Showed no unfavorable tissue accumulation. | nih.gov |

Molecular Imaging Techniques for In Vivo Assessment

Molecular imaging enables the visualization of physiological and pathological processes at the cellular level. nih.gov For this compound-based radiotracers, techniques like scintigraphy, SPECT, and PET are used to provide a non-invasive window into MMP activity within the body. nih.gov

Scintigraphy Applications

Scintigraphy is a nuclear medicine imaging technique that uses gamma cameras to detect radiation from radiopharmaceuticals administered to a patient. Planar scintigraphy provides two-dimensional images and has been used for assessing the biodistribution of various radiotracers. nih.gov In the context of this compound research, the ¹²³I-labeled analogue, HO-[[¹²³I]]I-CGS 27023A, was used for in vivo imaging, which falls under the broad category of scintigraphy. nih.gov This application demonstrated the feasibility of using a radiolabeled this compound derivative to specifically visualize areas of active MMPs in a mouse model of atherosclerosis. nih.gov

Single Photon Emission Computed Tomography (SPECT) Studies

SPECT is an advanced scintigraphic technique that provides three-dimensional tomographic images, offering improved localization and quantification of radiotracer uptake compared to planar imaging. nih.govnih.gov It utilizes gamma-emitting radioisotopes, such as Iodine-123. The development of HO-[[¹²³I]]I-CGS 27023A was specifically aimed at leveraging this technology. nih.gov By using SPECT, researchers can non-invasively assess the distribution and activity of MMPs in deep tissues, a significant advantage for studying diseases like cancer and atherosclerosis where MMPs play a crucial role. nih.govnih.gov SPECT/CT, which combines functional SPECT data with anatomical CT images, further enhances the precise localization of MMP activity. iaea.org

Positron Emission Tomography (PET) Applications

PET is a highly sensitive molecular imaging modality that detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. nih.gov It offers excellent sensitivity and is a powerful tool for in vivo imaging. nih.gov The development of both ¹⁸F- and ¹¹C-labeled this compound analogues was driven by the goal of creating potent PET tracers for MMP activity. nih.govnih.govnih.gov

The synthesis of [[¹¹C]]methyl-halo-CGS 27023A analogues was intended to create new potential PET imaging agents for breast cancer. nih.gov Furthermore, the ¹⁸F-labeled derivative [[¹⁸F]]1a was developed and evaluated in initial small-animal PET studies. nih.gov These studies confirmed favorable biodistribution in healthy mice, laying the groundwork for future investigations in disease models. nih.gov The application of these this compound-based PET tracers could lead to novel clinical diagnostic tools for managing human diseases associated with abnormal MMP expression. nih.gov

Computational and Structural Biology Methodologies

The research and development of this compound as a matrix metalloproteinase (MMP) inhibitor have been significantly advanced by the application of sophisticated computational and structural biology techniques. These methodologies have provided crucial insights into its mechanism of action, binding modes, and the structural requirements for potent MMP inhibition.

Pharmacophore Modeling Studies for MMP-9 Inhibition

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. In the context of MMP-9 inhibition, pharmacophore models have been developed to identify the key features required for an inhibitor to bind effectively to the enzyme's active site.

One such study developed a pharmacophore model based on a set of known MMP-9 inhibitors, which included this compound. nih.govresearchgate.net The resulting model identified a set of crucial chemical features for potent MMP-9 inhibition, which are detailed in the table below. nih.gov

| Pharmacophoric Feature | Description |

| Hydrogen-Bond Acceptor (HBA) | Two such features were identified as important for interaction with the enzyme. |

| Hydrogen-Bond Donor (HBD) | One key hydrogen-bond donor feature was recognized in the model. |

| Hydrophobic Feature (HY) | A hydrophobic region was found to be a critical component for inhibitor binding. |

| A pharmacophore model for MMP-9 inhibition was developed based on known inhibitors, including CGS-27023A. The model highlights the importance of specific hydrogen-bonding and hydrophobic interactions for inhibitor potency. nih.govresearchgate.net |

Interestingly, the analysis of how well the known inhibitors fit this model revealed that while most compounds aligned perfectly, this compound and another inhibitor, Ro32-3555, showed a slight deviation. nih.govresearchgate.net Specifically, these two compounds did not optimally fit the second hydrogen-bond acceptor (HBA) feature. nih.gov This finding suggests that while this compound possesses the key characteristics of a potent MMP-9 inhibitor, its binding mode might have subtle differences compared to other inhibitors used in the study, or that there is some flexibility in the enzyme's active site that can accommodate different inhibitor scaffolds. nih.govresearchgate.net

These pharmacophore models are valuable tools in the drug discovery process. They can be used for virtual screening of large compound libraries to identify novel MMP-9 inhibitors and to guide the design of new analogs of existing inhibitors with improved potency and selectivity. researchgate.netsemanticscholar.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, such as a drug binding to a protein target. For this compound, molecular docking studies have been instrumental in visualizing its interaction with the active site of MMPs, particularly MMP-9.

These studies have consistently shown that the hydroxamic acid moiety of this compound plays a critical role in its inhibitory activity. This group chelates the catalytic Zn2+ ion in the active site of the MMP, effectively blocking the enzyme's function. aacrjournals.org The binding of this compound to the MMP active site is further stabilized by a network of hydrogen bonds and hydrophobic interactions.

Key interactions identified through molecular docking studies often include:

Chelation of the Catalytic Zinc Ion: The primary mechanism of inhibition for hydroxamic acid-based inhibitors like this compound. aacrjournals.org

Hydrogen Bonding: Interactions with backbone atoms of amino acid residues in the S1' pocket of the enzyme.

The insights gained from molecular docking have been crucial for understanding the structure-activity relationships of this compound and its analogs, guiding the design of more potent and selective MMP inhibitors. nih.gov

Applications of X-ray Crystallography and Nuclear Magnetic Resonance (NMR) in Inhibitor Design

X-ray crystallography has been used to determine the three-dimensional structures of numerous MMPs in complex with various inhibitors. These structures have revealed in atomic detail the key interactions that are necessary for high-affinity binding. For hydroxamic acid-based inhibitors similar to this compound, these crystal structures confirm the chelation of the catalytic zinc ion and the specific hydrogen bonding patterns within the active site. This information is invaluable for structure-based drug design, allowing for the rational design of new inhibitors with improved properties.

NMR spectroscopy offers a complementary approach to studying protein-ligand interactions in solution. nih.gov NMR can be used to confirm the binding of an inhibitor to its target protein and to identify the specific amino acid residues involved in the interaction. nih.govmdpi.com Furthermore, NMR can provide information about the dynamic nature of the protein-inhibitor complex, which is often not captured by the static picture provided by X-ray crystallography. nih.gov For the development of MMP inhibitors like this compound, NMR techniques can be used to screen for new inhibitor fragments, to validate the binding mode predicted by computational methods, and to optimize the lead compounds by providing detailed structural and dynamic information. nih.govmdpi.com

The synergy between computational methods like pharmacophore modeling and molecular docking, and experimental techniques like X-ray crystallography and NMR, has been a cornerstone of modern drug discovery and has been pivotal in the research of MMP inhibitors such as this compound.

Translational Research Perspectives

Preclinical Contribution to Drug Discovery and Development

Role in Lead Optimization and Candidate Selection Strategies

CGS 27023A emerged from a systematic lead optimization process designed to enhance the properties of a lead hydroxamic acid inhibitor of human stromelysin (MMP-3). nih.gov The development strategy utilized a concise synthesis method that permitted the exploration of diverse functionalities at various positions within the chemical template. nih.gov This approach aimed to define the structure-activity relationships of a new class of non-peptidic MMP inhibitors. nih.gov

| Enzyme | Ki (nM) |

|---|---|

| MMP-9 (Gelatinase B) | 8 |

| MMP-2 (Gelatinase A) | 20 |

| MMP-1 (Collagenase-1) | 33 |

| MMP-3 (Stromelysin-1) | 43 |

Data sourced from MedchemExpress. medchemexpress.com

Preclinical Biomarker Identification and Validation Strategies

The development of this compound as a lead structure has facilitated the creation of tools for preclinical biomarker strategies, particularly in the field of molecular imaging. nih.gov To non-invasively measure the activity of MMPs in vivo, radiolabeled analogues of this compound were designed. nih.gov

One such strategy involved developing a fluorinated analogue for use with positron emission tomography (PET), a powerful imaging modality. nih.gov The unlabeled version of this fluorinated analogue proved to be a potent MMP inhibitor, validating the core structure's utility. nih.gov Furthermore, a radiolabeled version, HO-[(123)I]I-CGS 27023A, was shown to specifically visualize activated MMPs in the vascular lesions of mouse models. nih.gov These imaging agents serve as diagnostic tools to detect MMP dysregulation, which is a hallmark of many diseases. nih.gov

In clinical settings, monitoring the levels of MMPs and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), has been used as a biomarker strategy. During a Phase I study of this compound (MMI270), a dose-response relationship was observed with an increase in MMP-2 and TIMP-1 levels in patients. nih.gov This suggests that changes in these proteins could serve as pharmacodynamic biomarkers to indicate that the drug is engaging its target. nih.gov

Comparative Preclinical Pharmacology and Therapeutic Potential of this compound

Comparison with Other MMP Inhibitors in Preclinical Settings

This compound is a non-peptidomimetic, broad-spectrum MMP inhibitor, distinguishing it from earlier peptidomimetic compounds like Batimastat and Marimastat. nih.govnih.gov Peptidomimetic inhibitors were among the first to be developed and often suffered from poor oral bioavailability and solubility. mdpi.com In contrast, this compound was specifically designed and optimized for oral activity. nih.gov

| Feature | This compound | Batimastat (BB-94) | Marimastat |

| Class | Non-peptidomimetic, hydroxamate sulfonamide nih.govnih.gov | Peptidomimetic, hydroxamate nih.govmdpi.com | Peptidomimetic, hydroxamate patsnap.com |

| Spectrum | Broad-spectrum nih.gov | Broad-spectrum patsnap.com | Broad-spectrum patsnap.com |

| Key Preclinical Finding | Orally active, prevents cartilage degradation in rabbit models nih.gov | Showed antiproliferative activity in various cancer models nih.gov | Improved oral bioavailability over Batimastat mdpi.com |

| Developmental Challenge | Side effects (musculoskeletal pain) in clinical trials nih.gov | Poor solubility and low oral bioavailability mdpi.com | Side effects (musculoskeletal pain) and lack of efficacy in trials mdpi.com |

While broad-spectrum inhibitors like this compound show potency against multiple MMPs, this lack of specificity became a significant challenge. nih.gov The catalytic sites of different MMPs are highly conserved, making it difficult to design selective inhibitors that target only the disease-relevant enzymes while sparing those with beneficial physiological roles. mdpi.comnih.gov This lack of selectivity is believed to be a primary reason for the musculoskeletal side effects observed with many broad-spectrum MMP inhibitors, including this compound and Marimastat, which ultimately led to the failure of many of these early-generation drugs in clinical trials. nih.govnih.gov

Rationale for Investigating MMP Inhibition in Disease Pathologies

Matrix metalloproteinases are a family of zinc-dependent enzymes essential for remodeling the extracellular matrix (ECM). nih.gov Under normal physiological conditions, their activity is tightly controlled and crucial for processes like wound healing, embryonic development, and tissue repair. nih.govnih.gov

The primary rationale for targeting MMPs in disease is their significant dysregulation in various pathological states. nih.gov In diseases such as cancer, arthritis, and neurodegenerative disorders, the expression and activity of MMPs are often highly elevated. nih.govnih.govmdpi.com This rampant proteolytic activity leads to the abnormal degradation of the ECM, which contributes directly to disease progression. nih.gov

In Cancer: Overexpression of MMPs, such as MMP-2 and MMP-9, is correlated with tumor growth, invasion, and metastasis. nih.govpatsnap.com

In Arthritis: MMPs are key drivers of cartilage destruction in arthritic joints. medchemexpress.com

In Cardiovascular Disease: MMPs are involved in the remodeling processes that can follow a myocardial infarction. nih.gov

In Neurodegenerative Diseases: MMPs contribute to neuroinflammation and the breakdown of the blood-brain barrier. mdpi.com

Because MMPs are extracellular and often disease-associated enzymes, they represent an accessible and logical therapeutic target. nih.gov The goal of MMP inhibition is to restore the balance between ECM degradation and maintenance, thereby halting or slowing disease progression. nih.govmdpi.com

Transition from Preclinical Research to Clinical Development (Status only)

This compound, also known as MMI270, advanced from preclinical studies into Phase I clinical trials for patients with advanced solid cancers. nih.gov However, the development of the compound was ultimately discontinued. patsnap.com Reports indicate that the clinical trials were terminated, with one reason cited being the occurrence of joint and muscle pain as a significant side effect. nih.gov

Progression to Clinical Evaluation Phase

The transition of this compound from a promising preclinical candidate to a compound for clinical evaluation was marked by extensive testing. Identified as a potent, orally active inhibitor of stromelysin, it demonstrated the ability to block the erosion of cartilage matrix in rabbit models of osteoarthritis. nih.govacs.org These encouraging results in chronic disease models, such as the rabbit meniscectomy osteoarthritis model, supported its potential for therapeutic use in osteoarthritis by preserving cartilage matrix and chondrocyte viability. acs.org Consequently, this compound was produced in kilogram quantities for further studies and to support its entry into clinical development. acs.org

The compound's development path also led it to be assessed in oncology. This compound entered Phase I clinical trials for patients with advanced solid cancers. oup.comnih.gov One such study was a dose-escalation trial where the compound was administered orally on a continuous schedule. oup.com This phase I study aimed to assess the toxicity, pharmacokinetics, and tumor response to establish a recommended dose for subsequent Phase II studies. nih.gov The trial revealed that at clinically tolerable doses, the plasma concentrations of this compound were significantly higher than the levels required for in vitro inhibition of key MMPs like MMP-2, -3, and -9, and these concentrations were sustained for over 10 hours after dosing. oup.com While no tumor regressions were observed, 19 patients experienced stable disease for 90 days or more. nih.gov The primary toxicities noted at higher doses were rash and musculoskeletal side effects, which established the maximum tolerated dose at 300 mg taken twice daily. oup.comnih.gov

Research Status and Development Trajectory

This compound is a broad-spectrum, non-peptidic MMP inhibitor developed by Novartis. nih.govoup.com Its initial discovery was driven by the search for an orally active stromelysin inhibitor to block cartilage degradation in arthritis. nih.govmedchemexpress.com The development trajectory, however, expanded to include cancer therapy, where MMPs are known to play a role in tumor growth, invasion, and metastasis. oup.comnih.gov

In preclinical cancer models, this compound was shown to inhibit tumor cell invasion and angiogenesis. oup.com It effectively reduced the formation of lung metastases in an experimental melanoma model and showed additive or synergistic effects when combined with conventional cytotoxic agents. oup.com This promising preclinical profile prompted its evaluation in Phase I clinical trials for advanced cancer. oup.comnih.gov

Inhibitory Profile of this compound

The following table details the inhibitory constants (Ki) of this compound against various matrix metalloproteinases, showcasing its broad-spectrum activity.

| MMP Target | Ki (nM) |

| MMP-9 | 8 medchemexpress.comebi.ac.uk |

| MMP-2 | 20 medchemexpress.comebi.ac.uk |

| MMP-1 | 33 medchemexpress.comebi.ac.uk |

| MMP-3 (Stromelysin) | 43 medchemexpress.comebi.ac.uk |

Summary of Phase I Clinical Trial in Advanced Cancer

This table summarizes key findings from the Phase I clinical evaluation of this compound (MMI270) in patients with advanced solid cancer. nih.gov

| Parameter | Finding |

| Objective | Assess toxicity, pharmacokinetics, tumor response, and biological activity markers. |

| Patient Population | Patients with advanced solid cancer. |

| Outcome | No tumor regressions; 19 patients had stable disease for ≥ 90 days. |

| Maximum Tolerated Dose | 300 mg twice daily (bid), limited by rash and musculoskeletal toxicity. |

| Pharmacokinetics | Achieved plasma levels sufficient for target enzyme inhibition. |

| Biological Markers | Dose-response increase of MMP-2 and TIMP-1 detected. |

| Recommended Phase II Dose | 300 mg twice daily (bid). |

Future Directions in Academic Research of this compound and Related Compounds

The journey of this compound has paved the way for new avenues of academic inquiry, focusing on overcoming the limitations of early-generation MMP inhibitors.

Design and Synthesis of Novel Analogues with Enhanced Specificity

The initial development of this compound involved a systematic synthetic approach starting from amino acids, which allowed for the exploration of diverse chemical functionalities to optimize oral activity and duration of action. nih.gov This foundational work provides a template for creating next-generation analogues. A key future direction is the design of inhibitors with enhanced specificity for individual MMP subtypes. The clinical setbacks of broad-spectrum inhibitors were largely attributed to a lack of specificity, leading to off-target effects. frontiersin.org

Future research is likely to focus on modifying the this compound scaffold. The hydroxamate group provides potent zinc-binding, while the sulfonamide moiety and other substituents can be altered to achieve greater selectivity. ebi.ac.uk For instance, developing inhibitors that selectively target MMP-2 or MMP-9, which are highly implicated in cancer metastasis, could offer a better therapeutic window. nih.gov Furthermore, the synthesis of radiolabeled derivatives of this compound, such as [123I]I-HO-CGS 27023A, for imaging purposes demonstrates a strategy to create tools for research and diagnostics, which could be expanded to develop PET tracers or other imaging agents from novel analogues. researchgate.net The broader field is also moving toward entirely new inhibitory mechanisms, such as targeting enzyme exosites or using monoclonal antibodies, to achieve the high degree of selectivity that has been elusive with small molecules. frontiersin.orgmdpi.com

Exploration of New Therapeutic Applications for MMP Modulation

While this compound was primarily evaluated for arthritis and cancer, the underlying mechanism of MMP inhibition has therapeutic relevance in a wide range of pathologies characterized by abnormal extracellular matrix remodeling. nih.govnih.gov Future academic research could explore the utility of this compound or more selective analogues in these other areas.

Preclinical evidence has already suggested that this compound has a protective effect against epidermal basement membrane damage and could be used to image atherosclerosis, indicating potential applications in dermatology and cardiovascular disease. ebi.ac.ukresearchgate.net The role of MMPs in inflammatory conditions is another promising area. For example, MMP-9 is upregulated in inflammatory bowel disease, suggesting that selective inhibitors could be beneficial. mdpi.com Other potential applications for MMP inhibitors include fibrotic diseases, such as idiopathic pulmonary fibrosis and liver fibrosis, where dysregulated matrix turnover is a key pathological feature. patsnap.com By modulating the activity of specific MMPs, it may be possible to restore tissue homeostasis in these and other conditions, including certain neurological and cardiovascular disorders. patsnap.com

Q & A

Q. What is the mechanism of action of CGS 27023A in modulating FGFR1 shedding, and how can this be experimentally validated?

this compound is a matrix metalloproteinase (MMP) inhibitor that modulates FGFR1 shedding by blocking protease activity. Experimental validation involves using in vitro assays to measure FGFR1 extracellular domain release under varying drug concentrations. For example, dose-response studies (e.g., 0–100 μM) with Western blotting or ELISA can quantify shedding inhibition. Control groups should include untreated samples and other MMP inhibitors (e.g., Marimastat) for comparative analysis .

Q. How should researchers approach the synthesis and characterization of this compound to ensure reproducibility?

Synthesis protocols must adhere to medicinal chemistry best practices:

- Detailed stepwise procedures for organic synthesis, including reaction conditions (temperature, catalysts) and purification methods (HPLC, column chromatography).

- Characterization via NMR, mass spectrometry, and elemental analysis to confirm structural integrity.

- Purity assessment (>95% by HPLC) and stability testing under storage conditions. Document all parameters in the "Methods" section to enable replication .

Q. What critical parameters should be prioritized in in vitro experiments assessing this compound's inhibitory effects?

Key parameters include:

- Concentration range : Optimize based on IC50 values (e.g., 10–100 μM) to avoid off-target effects.

- Cell lines : Use FGFR1-expressing models (e.g., HEK293T) with appropriate negative controls.

- Time-course analysis : Monitor shedding kinetics to identify peak inhibition windows.

- Statistical rigor : Triplicate experiments with ANOVA or t-tests to validate significance .

Q. How can researchers ensure methodological rigor when replicating studies involving this compound?

Follow guidelines for experimental reproducibility:

- Provide full reagent specifications (suppliers, lot numbers).

- Include step-by-step protocols in supplementary materials.

- Validate results using orthogonal techniques (e.g., fluorescence resonance energy transfer [FRET] alongside ELISA).

- Pre-register study designs to minimize bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on this compound's concentration-dependent effects on FGFR1 shedding?

Contradictions may arise from differences in cell models, assay sensitivity, or off-target effects. Strategies include:

- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., cell culture media composition).

- Dose-response modeling : Use nonlinear regression to refine IC50 estimates and assess Hill slopes for cooperative effects.

- Mechanistic studies : Combine pharmacological inhibition with siRNA knockdown to isolate MMP-specific pathways .

Q. What advanced methodologies are recommended for studying this compound's selectivity across MMP subtypes?

Q. What statistical approaches are optimal for analyzing synergistic/antagonistic interactions between this compound and chemotherapeutic agents?

Use:

- Combination index (CI) : Calculate via the Chou-Talalay method to quantify synergy (CI < 1) or antagonism (CI > 1).

- Isobolograms : Graphically represent additive vs. synergistic effects.

- Machine learning : Train models on dose-response matrices to predict optimal drug ratios .

Q. How can researchers integrate omics data to elucidate this compound's broader biological impact beyond FGFR1 shedding?

Q. What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.